2-(2-((3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)ethyl)isoindoline-1,3-dione
Description
The compound 2-(2-((3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)ethyl)isoindoline-1,3-dione is a structurally complex molecule featuring a thieno[2,3-d]pyrimidin-4-one core substituted with an allyl group at position 3, a 4-fluorophenyl group at position 5, and a thioethyl-linked isoindoline-1,3-dione moiety at position 2. This hybrid structure combines pharmacophoric elements from pyrimidine derivatives (known for kinase inhibition and antimicrobial activity) and isoindoline-1,3-dione scaffolds (associated with cholinesterase inhibition and anti-inflammatory properties) . The presence of the 4-fluorophenyl group may enhance lipophilicity and metabolic stability, while the allyl and thioether linkages could influence conformational flexibility and reactivity .
Properties
IUPAC Name |
2-[2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O3S2/c1-2-11-29-24(32)20-19(15-7-9-16(26)10-8-15)14-34-21(20)27-25(29)33-13-12-28-22(30)17-5-3-4-6-18(17)23(28)31/h2-10,14H,1,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKRYZJWSRMHQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCCN3C(=O)C4=CC=CC=C4C3=O)SC=C2C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)ethyl)isoindoline-1,3-dione is a complex organic molecule with potential therapeutic applications. Its biological activity is of significant interest due to its unique structural features that may confer various pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 455.52 g/mol. The structure includes a thieno[2,3-d]pyrimidine core, which is known for its biological activity, particularly in anti-cancer and anti-inflammatory contexts.
| Property | Value |
|---|---|
| Molecular Formula | C22H18FN3O3S2 |
| Molar Mass | 455.52 g/mol |
| Density | 1.40 ± 0.1 g/cm³ (predicted) |
| pKa | 12.05 ± 0.70 (predicted) |
Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, a related compound demonstrated an IC50 value of 0.15 µM in inhibiting cancer cell growth in vitro .
The proposed mechanism of action for this class of compounds includes:
- MDM2 Inhibition: The compound may inhibit the MDM2 protein, which is known to regulate the p53 tumor suppressor pathway. By blocking MDM2, the compound could lead to increased levels of p53 and subsequent activation of pro-apoptotic pathways .
- Anti-inflammatory Effects: Similar thieno derivatives have also shown anti-inflammatory effects by modulating cytokine production and reducing oxidative stress markers .
Case Studies and Research Findings
- In Vitro Studies:
- In Vivo Studies:
- Pharmacokinetics:
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Preliminary studies indicate that derivatives of thieno[2,3-d]pyrimidine exhibit significant anticancer properties. The compound may act as a selective inhibitor of specific cancer cell lines by interfering with cellular proliferation pathways. For instance, compounds that share similar structural features have shown efficacy against breast and lung cancer cells by inducing apoptosis and inhibiting tumor growth .
- Antimicrobial Properties :
- Neuroprotective Effects :
Pharmacological Insights
- Selective Enzyme Inhibition :
- Drug Design and Development :
Material Science Applications
- Polymer Chemistry :
Case Study 1: Anticancer Screening
A recent study evaluated a series of thieno[2,3-d]pyrimidine derivatives for their anticancer activity against various human cancer cell lines. The results indicated that certain modifications to the thieno-pyrimidine structure significantly increased cytotoxicity, suggesting that the compound could be further developed as an anticancer agent.
Case Study 2: Neuroprotective Activity
In vitro assays demonstrated that related compounds inhibited butyrylcholinesterase activity effectively at low micromolar concentrations. This finding supports the potential use of such compounds in treating cognitive decline associated with Alzheimer's disease.
Comparison with Similar Compounds
Key Observations:
Core Diversity: The target compound’s thienopyrimidinone core differentiates it from isoindoline-1,3-dione derivatives in , which lack the pyrimidine ring. The thioethyl-isoindoline-1,3-dione substituent in the target compound is unique compared to simpler sulfur-linked groups (e.g., benzylsulfanyl in ), which may enhance π-π stacking or hydrogen bonding .
Synthetic Efficiency :
- Compounds in were synthesized via Claisen-Schmidt condensations (48h, room temperature) with moderate yields, while triazolidin derivatives in required reflux and showed lower yields (33–48%). The target compound’s synthesis likely demands multi-step optimization.
Spectral Trends :
- Isoindoline-1,3-dione C=O stretches (~1700–1785 cm⁻¹) are consistent across all analogues . The target compound’s NMR would likely show deshielded protons near the thioether and allyl groups.
The thienopyrimidinone core in may confer kinase inhibitory activity.
Q & A
Q. What synthetic methodologies are recommended for constructing the thieno[2,3-d]pyrimidin-4-one core in this compound?
The thieno[2,3-d]pyrimidin-4-one scaffold can be synthesized via cyclocondensation of 2-aminothiophene-3-carboxylates with appropriate carbonyl reagents under acidic conditions . For the allyl and 4-fluorophenyl substituents at position 3, nucleophilic substitution or palladium-catalyzed cross-coupling reactions are recommended. The thioether linkage at position 2 can be introduced using a Michael addition or thiol-ene "click" chemistry .
Q. How can the structural integrity of this compound be validated post-synthesis?
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and bond connectivity, as demonstrated in related thienopyrimidine derivatives .
- NMR spectroscopy : Use - and -NMR to verify substituent positions (e.g., allyl group resonance at δ 5.0–5.8 ppm and fluorophenyl aromatic signals) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy with <2 ppm error .
Q. What analytical techniques are optimal for quantifying purity in complex reaction mixtures?
Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and gradient elution (acetonitrile/water with 0.1% TFA). For isomers or closely related byproducts, UPLC-MS with a BEH C18 column provides higher resolution .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s solubility without compromising bioactivity?
Perform density functional theory (DFT) calculations to predict logP and pKa values, focusing on the isoindoline-1,3-dione moiety’s polarity. Molecular dynamics simulations can model solvation effects in aqueous buffers. Experimentally, introduce hydrophilic groups (e.g., PEG chains) at the ethylthio linker while monitoring activity via in vitro assays .
Q. What strategies resolve contradictions in stability data between solid-state and solution-phase studies?
- Solid-state stability : Conduct accelerated degradation studies (40°C/75% RH) with XRPD to monitor crystallinity loss.
- Solution-phase stability : Use -NMR to track hydrolysis of the 4-oxo group in PBS (pH 7.4) at 37°C. Cross-validate with LC-MS to identify degradation products (e.g., ring-opened thiophene derivatives) .
Q. How should researchers design experiments to probe the role of the allyl group in target binding?
- Structure-activity relationship (SAR) : Synthesize analogs replacing the allyl group with propargyl, cyclopropyl, or hydrogen.
- Molecular docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., kinases) and compare binding energies.
- Biophysical assays : Employ surface plasmon resonance (SPR) to measure binding kinetics .
Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?
Chiral stationary phase (CSP) HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns can resolve enantiomers. For diastereomers arising from the isoindoline-1,3-dione moiety, use preparative TLC with ethyl acetate/hexane (3:7) .
Methodological Considerations
Q. How can researchers mitigate side reactions during the introduction of the 4-fluorophenyl group?
- Protection/deprotection : Temporarily protect reactive sites (e.g., thioether) with tert-butyl groups during Suzuki-Miyaura coupling.
- Catalyst optimization : Use Pd(PPh) with KCO in dioxane/water (4:1) at 80°C to minimize homocoupling byproducts .
Q. What statistical approaches are recommended for validating reproducibility in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
